molecular formula C13H9BrF2O B1294769 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene CAS No. 941294-52-6

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene

Cat. No.: B1294769
CAS No.: 941294-52-6
M. Wt: 299.11 g/mol
InChI Key: SOVXEAXNAFZMRB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a brominated and difluorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene typically involves the following steps:

  • Bromination: : The starting material, 2,3-difluorophenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group. This reaction is usually carried out using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Benzylation: : The brominated intermediate is then subjected to benzylation. This step involves the reaction of the brominated phenol with benzyl chloride (C6H5CH2Cl) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or acetone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent.

  • Oxidation: : The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyl group to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzyl ethers or amines.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dehalogenated or methylated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene has several scientific research applications, including:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Materials Science: : The compound is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

  • Biological Studies: : It is employed in the study of enzyme interactions and receptor binding, providing insights into biochemical pathways and mechanisms.

  • Medicinal Chemistry: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and halogen atoms play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: This compound has a similar benzyl ether structure but with an iodine atom and a tert-octyl group, which imparts different chemical properties and reactivity.

    1-(Benzyloxy)-4-methoxybenzene: This compound features a methoxy group instead of bromine and fluorine atoms, resulting in different electronic and steric effects.

Uniqueness

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens provides distinct electronic properties, making the compound valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVXEAXNAFZMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650263
Record name 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-52-6
Record name 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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